molecular formula C19H22BrClN2NaO9 B611859 X-NeuNAc CAS No. 160369-85-7

X-NeuNAc

Cat. No.: B611859
CAS No.: 160369-85-7
M. Wt: 560.7 g/mol
InChI Key: IZESFRHTHSKBEU-GNZCRVNMSA-N
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Mechanism of Action

Target of Action

X-NeuNAc is a chromogenic substrate for neuraminidases , which are enzymes that cleave glycosidic linkages of neuraminic acids . Neuraminidases play a crucial role in the metabolism of sialic acids, a family of nine-carbon sugars that are common in mucus-rich environments and are key determinants of the life cycle of many pathogens .

Mode of Action

Upon hydrolysis by neuraminidase, this compound releases a halogenated indol-3-ol . This product undergoes rapid aerobic oxidation to form a dark blue pigment, 5,5’-dibromo-4,4’-dichloroindigo . This color change can be used to quantify neuraminidase activity, making this compound a valuable tool for studying neuraminidase function .

Biochemical Pathways

This compound is involved in the sialic acid metabolic pathway . It is metabolized to both CMP-NeuNPoc and UDP-GlcNPoc . The metabolism of this compound provides time-dependent insights into the metabolism of synthetic sugars, which is important for the rational design of analogs with optimized effects .

Pharmacokinetics

It is known that this compound is a good and stable substrate for neuraminidase . Its solubility is reported to be ≥28 mg/mL in DMSO and ≥19.9 mg/mL in H2O , which may influence its bioavailability.

Result of Action

The hydrolysis of this compound by neuraminidase and the subsequent release of a halogenated product can be used to visualize extracellular sialidase activity on the membrane surface . For example, in rat brain sections, regions abundant in myelin showed intense fluorescence after incubation with this compound . This indicates that this compound can be used to study the spatial distribution and activity of neuraminidases in various biological contexts .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, to visualize extracellular sialidase activity in rat brain sections, the sections were incubated with this compound at pH 7.3 . After 1 hour, myelin-abundant regions showed intense fluorescence . This suggests that the efficacy of this compound as a neuraminidase substrate can be influenced by the pH of the environment .

Comparison with Similar Compounds

X-NeuNAc is unique in its ability to serve as a chromogenic substrate for neuraminidase activity assays. Similar compounds include:

This compound stands out due to its specific application in chromogenic assays and its ability to produce a visually detectable pigment upon hydrolysis .

Properties

CAS No.

160369-85-7

Molecular Formula

C19H22BrClN2NaO9

Molecular Weight

560.7 g/mol

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1

InChI Key

IZESFRHTHSKBEU-GNZCRVNMSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na]

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

X-Neu5Ac;  CB-1339;  160369-85-7;  X-NeuNAc.

Origin of Product

United States
Customer
Q & A

Q1: What is X-NeuNAc and what is its primary use in research?

A1: this compound, or 5-bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid, is a histochemical substrate used for detecting sialidase activity. [] This means it allows researchers to visualize where and when sialidase enzymes are active within cells and tissues.

Q2: How does this compound compare to other reporter gene systems like GUS?

A2: While GUS (β-glucuronidase) remains a popular reporter gene due to its sensitivity and ease of use, researchers sought a compatible alternative for dual promoter studies and internal standardization of expression analyses. [] The study explored NAN (a codon-optimized sialidase gene) as a potential alternative to GUS.

  • In polyacrylamide gels: Using their respective methylumbelliferone-based substrates. []
  • In seedlings and tissue sections: Using this compound for NAN activity and 5-bromo-6-chloro-3-indolyl β-D-glucuronide (X-GlucM) for GUS activity. []

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